4-(4-Chlorophenyl)-4-ethylpiperidine
Description
Contextualizing 4-(4-Chlorophenyl)-4-ethylpiperidine as a Versatile Chemical Scaffold for Advanced Research
The this compound structure serves as a versatile chemical scaffold, primarily in the field of medicinal chemistry. The piperidine (B6355638) ring is a privileged scaffold in drug discovery, meaning it is a common feature in many approved pharmaceutical agents. nih.gov The specific substitution pattern of a 4-aryl and a 4-alkyl group can lead to compounds with a range of biological activities.
Derivatives of 4-arylpiperidines are known to interact with various biological targets, and the introduction of a 4-ethyl group can influence the compound's potency, selectivity, and pharmacokinetic properties. Research on structurally similar compounds, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, has shown that modifications at the piperidine nitrogen can lead to significant analgesic and hypotensive activities. nih.gov This suggests that this compound could serve as a foundational structure for the development of novel therapeutic agents.
While the primary focus of research on this scaffold has been in medicinal chemistry, its potential applications in materials science and catalysis are areas of nascent exploration. The rigid structure and potential for functionalization make it a candidate for incorporation into novel polymers or as a ligand in catalytic systems, although specific research in these areas for this particular compound is not yet widely published.
Historical Trajectories and Evolution of Research Involving Piperidine Scaffolds in Chemical Sciences
The study of piperidine and its derivatives has a rich history in chemical sciences. The piperidine ring is a ubiquitous structural motif found in numerous natural products, including alkaloids, which have been used for medicinal purposes for centuries. The synthetic exploration of piperidine derivatives began in earnest in the 20th century, driven by the desire to create new therapeutic agents.
Early research focused on the synthesis and pharmacological evaluation of relatively simple piperidine-containing molecules. The discovery of the analgesic properties of meperidine (pethidine), a 4-phenylpiperidine (B165713) derivative, in the 1930s was a landmark event that spurred extensive research into this class of compounds. This led to the development of a wide range of opioid analgesics with the 4-arylpiperidine core.
Over the decades, synthetic methodologies have evolved, allowing for the creation of more complex and highly functionalized piperidine derivatives. proquest.com The development of new synthetic routes has enabled chemists to precisely control the stereochemistry and substitution patterns of the piperidine ring, leading to the discovery of compounds with improved efficacy and safety profiles. Research into 4,4-disubstituted piperidines, in particular, has yielded compounds with potent analgesic properties, demonstrating the importance of this specific substitution pattern. acs.org
Contemporary Research Paradigms and Future Outlooks for this compound in Scientific Inquiry
Current research on piperidine scaffolds, including 4-arylpiperidines, is characterized by a multidisciplinary approach. In medicinal chemistry, there is a continued focus on developing novel therapeutic agents targeting a wide range of diseases. For instance, N-benzyl 4,4-disubstituted piperidines have been investigated as potent inhibitors of the influenza H1N1 virus. researchgate.net Furthermore, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and tested for their potential as analgesic compounds. researchgate.net
The future of research on this compound and its analogs is likely to be driven by several key factors:
Drug Discovery: The scaffold will continue to be explored for the development of new drugs, particularly those targeting the central nervous system. High-throughput screening and computational modeling will likely play a significant role in identifying new biological targets and optimizing lead compounds.
Materials Science: While currently underexplored, the incorporation of this rigid and functionalizable scaffold into polymers and other materials could lead to the development of novel materials with unique optical, electronic, or mechanical properties.
Catalysis: The nitrogen atom in the piperidine ring can act as a coordination site for metal ions, suggesting that derivatives of this compound could be developed as ligands for asymmetric catalysis.
While specific research on this compound is still emerging, the broader interest in the 4-arylpiperidine scaffold suggests a promising future for the investigation and application of this compound and its derivatives across various scientific disciplines.
Physicochemical Properties
Below is a table summarizing some of the computed and experimental physicochemical properties of this compound and its related compounds.
| Property | 4-(4-Chlorophenyl)piperidine | 4-(4-Chlorophenyl)-4-hydroxypiperidine | 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine hydrochloride |
| Molecular Formula | C11H14ClN | C11H14ClNO | C20H24ClNO.HCl |
| Molecular Weight | 195.69 g/mol | 211.69 g/mol | 329.87 g/mol |
| Melting Point | Not Available | 137-141 °C | 147.9 °C |
| Boiling Point | Not Available | Not Available | 178-180 °C (at 20Pa) |
| XLogP3 | 2.7 | Not Available | Not Available |
Data for 4-(4-Chlorophenyl)piperidine is computed. nih.gov Data for 4-(4-Chlorophenyl)-4-hydroxypiperidine and 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine hydrochloride is experimental.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-ethylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-2-13(7-9-15-10-8-13)11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3 |
InChI Key |
WOZIGWHGTHNEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl 4 Ethylpiperidine
Elucidating Novel Synthetic Routes for 4-(4-Chlorophenyl)-4-ethylpiperidine
The synthesis of 4,4-disubstituted piperidines, such as this compound, presents unique challenges in controlling regioselectivity and, where applicable, stereoselectivity. Traditional methods often involve multi-step sequences that may lack efficiency and sustainability. Consequently, the development of novel synthetic routes is an area of active research.
Stereoselective Approaches to this compound Synthesis
While this compound itself is achiral, the introduction of substituents on the piperidine (B6355638) ring can create stereocenters. Therefore, stereoselective synthetic methods are crucial for accessing specific stereoisomers of its derivatives. Catalytic asymmetric synthesis provides a powerful tool for establishing desired stereochemistry.
Recent advancements in catalysis have enabled the enantioselective synthesis of various piperidine derivatives. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed to construct highly substituted piperidine scaffolds with excellent enantioselectivity. nih.gov This approach could potentially be adapted to create precursors for this compound with controlled stereochemistry at other positions on the ring. Another promising strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by a ring expansion, to yield chiral β-hydroxy piperidines. acs.org This methodology offers a pathway to stereochemically defined piperidine rings that could be further elaborated to the target compound.
Furthermore, chemo-enzymatic methods are emerging as valuable tools for the asymmetric synthesis of piperidines. nih.gov The combination of chemical synthesis with biocatalysis, such as using amine oxidases and ene imine reductases, allows for the stereoselective dearomatization of activated pyridines to furnish chiral piperidines. nih.gov
Table 1: Comparison of Stereoselective Synthetic Strategies for Piperidine Derivatives
| Methodology | Catalyst/Enzyme | Key Transformation | Potential Applicability to Target Compound |
| Catalytic Asymmetric [2+2+2] Cycloaddition | Rhodium(I) complexes | Construction of substituted piperidine ring | Synthesis of chiral precursors with substituents on the piperidine ring. nih.gov |
| Catalytic Asymmetric Deprotonation and Ring Expansion | s-BuLi/(-)-sparteine | Asymmetric deprotonation of N-Boc pyrrolidine | Generation of chiral piperidine scaffolds for further functionalization. acs.org |
| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase | Stereoselective reduction of tetrahydropyridines | Access to stereo-defined 3- and 3,4-substituted piperidines as precursors. nih.gov |
Application of Green Chemistry Principles in this compound Manufacturing Processes
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of manufacturing processes. These principles focus on waste reduction, use of renewable resources, and energy efficiency.
One key aspect of green chemistry is the use of more environmentally benign solvents or solvent-free conditions. For piperidine synthesis, water has been explored as a reaction medium for cyclocondensation reactions under microwave irradiation. organic-chemistry.org Biocatalytic approaches, as mentioned earlier, also align with green chemistry principles by utilizing enzymes that operate under mild conditions, often in aqueous media. rsc.org For instance, immobilized lipases have been used for the multicomponent synthesis of piperidine derivatives, offering the advantage of catalyst reusability. rsc.org
Flow chemistry is another green technology that is gaining traction in pharmaceutical manufacturing. nih.govacs.orgresearchgate.net Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to scale up reactions more efficiently and safely compared to batch processes. nih.govacs.org Electrochemical methods in flow microreactors have been successfully applied to the synthesis of piperidine derivatives through electroreductive cyclization, eliminating the need for expensive and toxic reagents. nih.govresearchgate.net
Table 2: Green Chemistry Approaches in Piperidine Synthesis
| Green Chemistry Principle | Technology/Method | Advantages | Reference |
| Waste Prevention | Biocatalysis with immobilized enzymes | Catalyst reusability, mild reaction conditions. | rsc.org |
| Safer Solvents | Microwave-assisted synthesis in water | Reduced use of volatile organic compounds. | organic-chemistry.org |
| Energy Efficiency | Flow chemistry | Improved heat and mass transfer, reduced reaction times. | nih.govacs.org |
| Atom Economy | Multicomponent reactions | High efficiency by combining multiple steps into one. | rsc.org |
| Use of Renewable Feedstocks | Synthesis from bio-renewable sources | Reduces reliance on petrochemicals. | rsc.org |
Derivatization Strategies for Functionalizing the this compound Scaffold
Derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. Functionalization can be targeted at the piperidine core, the chlorophenyl moiety, or the ethyl group.
Regioselective Modifications of the Piperidine Core of this compound
The functionalization of the piperidine ring itself offers a direct way to introduce new substituents and modulate the molecule's three-dimensional shape and polarity. C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive positions. researchgate.net
Photoredox catalysis has enabled the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes, demonstrating high diastereoselectivity. nih.govnih.gov This method could be applied to introduce aryl groups at the C2 or C6 positions of the piperidine ring. Furthermore, rhodium-catalyzed C-H insertion reactions provide a means to introduce functional groups at various positions on the piperidine ring, with the site-selectivity being controlled by the choice of catalyst and the nature of the amine protecting group. nih.gov
Another strategy involves the generation of iminium ions from N-alkyl piperidines, which can then be trapped by various nucleophiles. This approach allows for the selective α-functionalization of the piperidine ring. acs.orgacs.org
Table 3: Regioselective Functionalization of the Piperidine Core
| Reaction Type | Reagents/Catalyst | Position Functionalized | Reference |
| C-H Arylation | Photoredox catalyst | C2 or C6 | nih.govnih.gov |
| C-H Insertion | Rhodium catalyst | C2, C3, or C4 (depending on catalyst and directing group) | nih.gov |
| α-Functionalization via Iminium Ion | Oxidation followed by nucleophilic addition | C2 or C6 | acs.orgacs.org |
Strategic Substitutions on the Chlorophenyl Moiety of this compound
Modifications to the chlorophenyl ring can significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets. Late-stage functionalization (LSF) techniques are particularly valuable as they allow for the modification of complex molecules without the need for de novo synthesis. nih.govnih.govacs.orgrsc.org
The chlorine atom itself can serve as a handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new aryl, amino, or alkynyl groups. Furthermore, directed C-H functionalization methods can be employed to introduce substituents at specific positions on the phenyl ring. For instance, ruthenium-catalyzed meta-C-H bromination has been demonstrated on phenylpyrazole systems, offering a potential route to further functionalize the chlorophenyl ring. nih.gov
Recent advances in photochemistry have enabled the activation of strong aryl-chloride and aryl-fluoride bonds, allowing for their reduction or functionalization under mild conditions. chemrxiv.org This opens up new avenues for modifying the chlorophenyl group.
Modifications at the Ethyl Group for Enhanced Molecular Diversity
The ethyl group at the C4 position provides another site for modification to enhance molecular diversity. While direct functionalization of the ethyl group can be challenging, it can be achieved through various synthetic strategies.
One approach involves the synthesis of analogues with different alkyl chains at the C4 position. This can be accomplished by using different Grignard or organolithium reagents in the initial synthesis of the 4-aryl-4-alkylpiperidine scaffold.
Alternatively, the ethyl group could be replaced with a functionalized alkyl chain. For example, a precursor with a terminal alkene or alkyne could be synthesized, which would then allow for a wide range of subsequent transformations, such as hydroboration-oxidation, epoxidation, or click chemistry. Methyl substitution on the piperidine ring has been shown to be a useful probe for exploring receptor binding and selectivity, and similar principles could be applied to modifications of the ethyl group. nih.gov
This compound as a Crucial Building Block in Complex Molecular Architectures
Integration of this compound into Diverse Heterocyclic Systems
Specific documented examples of this compound being integrated as a foundational scaffold into other heterocyclic systems, such as pyrimidines, oxadiazoles, or other fused ring structures, are not available in the reviewed scientific literature.
Utilization of this compound in Multi-component and Tandem Reaction Sequences
The reviewed literature does not provide specific instances of this compound being employed as a reactant in multi-component reactions (like the Ugi or Passerini reactions) or in tandem (cascade) reaction sequences to build complex molecules in a single synthetic operation.
Medicinal Chemistry Research Applications of 4 4 Chlorophenyl 4 Ethylpiperidine Derivatives
Comprehensive Structure-Activity Relationship (SAR) Studies of 4-(4-Chlorophenyl)-4-ethylpiperidine Analogues
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity.
In a hypothetical SAR study of this compound derivatives, chemists would synthesize a library of analogues by modifying three primary positions: the piperidine (B6355638) nitrogen, the phenyl ring, and the ethyl group.
Piperidine Nitrogen (N1) Substitution: The nitrogen atom is a key site for modification to explore its role in target binding and to modulate physicochemical properties. A variety of substituents would be introduced, ranging from small alkyl groups to larger, more complex moieties. The goal would be to probe the size, shape, and electronic requirements of the binding pocket.
| Compound ID | N1-Substituent | Hypothetical Biological Activity (IC50, nM) |
| 1a | -H | 1500 |
| 1b | -CH3 | 750 |
| 1c | -CH2CH3 | 500 |
| 1d | -CH2CH2OH | 250 |
| 1e | -(CH2)2-Ph | 100 |
Phenyl Ring Substitution: Modifications to the 4-chlorophenyl ring would investigate the importance of the chlorine atom's position and electronic effect, as well as explore other potential interactions.
| Compound ID | Phenyl Ring Substituent | Hypothetical Biological Activity (IC50, nM) |
| 2a | 4-Cl (Lead) | 100 |
| 2b | 4-F | 120 |
| 2c | 4-Br | 90 |
| 2d | 4-CH3 | 300 |
| 2e | 3,4-diCl | 75 |
Ethyl Group Modification: The ethyl group at the C4 position could be varied to probe for steric tolerance in the binding site.
| Compound ID | C4-Substituent | Hypothetical Biological Activity (IC50, nM) |
| 3a | -CH2CH3 (Lead) | 100 |
| 3b | -CH3 | 250 |
| 3c | -CH2CH2CH3 | 150 |
| 3d | -Cyclopropyl | 80 |
Computational methods, such as molecular mechanics and quantum mechanics calculations, would be employed to determine the preferred low-energy conformations of active analogues. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide experimental evidence for the solution-state conformation. By comparing the low-energy conformations of highly active compounds with those of inactive analogues, researchers can deduce a "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. For instance, it might be determined that an equatorial orientation of the 4-chlorophenyl group is essential for optimal activity.
Rational Drug Design Approaches Employing the this compound Core
Rational drug design uses the knowledge of a biological target or the pharmacophore of active molecules to design more potent and selective drugs.
In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These methods rely on the information gathered from a set of molecules known to be active.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for biological activity. Based on the SAR data from the this compound derivatives, a pharmacophore model could be generated. This model would then be used to virtually screen large databases of chemical compounds to identify new molecules with a different core structure but the same essential features.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For the this compound analogues, various physicochemical descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) would be calculated. A QSAR model could then be built to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates.
When the 3D structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based drug design can be a powerful tool.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. A model of a this compound derivative would be "docked" into the binding site of its target. The docking results would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. This information can then be used to design modifications that enhance these interactions, leading to improved potency. For example, if the 4-chlorophenyl group is shown to be in a hydrophobic pocket, replacing the chlorine with a larger hydrophobic group like a trifluoromethyl might increase binding affinity.
Lead Optimization Methodologies Utilizing this compound Scaffolds
Lead optimization is the process of refining a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
For a lead compound based on the this compound scaffold, optimization would involve a multi-parameter approach. For instance, while a particular substituent on the piperidine nitrogen might increase potency, it could also lead to poor solubility or rapid metabolism. The medicinal chemist's role is to find a balance between these competing properties.
An example of a lead optimization strategy could involve the introduction of polar functional groups to improve solubility or the modification of metabolically labile sites to increase the compound's half-life in the body. The table below illustrates a hypothetical lead optimization campaign.
| Compound ID | N1-Substituent | Potency (IC50, nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |
| Lead (1e) | -(CH2)2-Ph | 100 | 5 | 15 |
| Opt-1 | -(CH2)2-(4-OH-Ph) | 110 | 50 | 20 |
| Opt-2 | -(CH2)2-(pyridin-4-yl) | 95 | 75 | 45 |
| Candidate | -(CH2)-c-propyl-OH | 85 | 100 | 60 |
Computational Chemistry and Molecular Modeling in the Optimization of this compound Leads
Computational chemistry and molecular modeling are indispensable tools in the lead optimization phase for derivatives of this compound. These in silico methods provide deep insights into the interactions between a ligand and its biological target at a molecular level, guiding the rational design of more effective molecules and reducing the number of compounds that need to be synthesized and tested.
Key computational techniques employed include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the 4-(4-chlorophenyl)-piperidine scaffold, QSAR models can predict the activity of novel, unsynthesized analogs. By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters), researchers can identify which molecular features are crucial for the desired biological effect. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring leads to a predictable increase in binding affinity.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for a series of this compound derivatives would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, as well as their precise spatial relationships. This model then serves as a 3D query to screen virtual libraries for new compounds that fit the model, potentially identifying novel and diverse chemical scaffolds with the desired activity.
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For a derivative of this compound, docking studies can elucidate its binding mode within the active site of a protein. This allows medicinal chemists to visualize crucial interactions, such as hydrogen bonds or hydrophobic contacts, and to design modifications that enhance these interactions, thereby improving potency. For example, a docking study might show that the 4-chlorophenyl group fits into a specific hydrophobic pocket of the target, while the piperidine nitrogen acts as a key hydrogen bond acceptor.
The following table illustrates hypothetical data from a QSAR study on a series of 4-(4-chlorophenyl)-4-substituted piperidine analogs, demonstrating the correlation between molecular descriptors and biological activity.
| Compound ID | R-Group at C4 | LogP (Lipophilicity) | Electronic Parameter (σ) | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
| 1 | -CH₃ | 2.8 | -0.17 | 120 | 115 |
| 2 | -CH₂CH₃ | 3.3 | -0.15 | 85 | 90 |
| 3 | -CF₃ | 3.1 | 0.54 | 250 | 265 |
| 4 | -OH | 2.1 | -0.37 | 310 | 300 |
| 5 | -OCH₃ | 2.5 | -0.27 | 180 | 195 |
Iterative Synthesis and Biological Evaluation Cycles for this compound Derivatives
The insights gained from computational modeling are put into practice through iterative cycles of chemical synthesis and biological evaluation. This design-make-test-analyze (DMTA) cycle is a cornerstone of modern medicinal chemistry and is fundamental to the lead optimization process for this compound derivatives.
The process typically unfolds as follows:
Design: Based on computational predictions and existing structure-activity relationship (SAR) data, a new set of derivatives is designed. For example, if modeling suggests that a larger, more hydrophobic group at the piperidine nitrogen could enhance activity, several analogs with different alkyl or arylalkyl substituents at this position would be proposed.
Synthesis: The designed compounds are then synthesized in the laboratory. The synthesis of 4-substituted 4-arylpiperidines often involves multi-step reaction sequences. A common strategy might involve the construction of a suitable N-protected 4-piperidone (B1582916) precursor, followed by a Grignard reaction to introduce the 4-chlorophenyl group and a subsequent reaction to install the ethyl group at the C4 position. The protecting group on the nitrogen is then removed and replaced with various substituents to generate a library of final compounds.
Biological Evaluation: The newly synthesized derivatives are subjected to a battery of in vitro biological assays to determine their activity, selectivity, and other relevant properties. This could include binding assays to determine their affinity for the target receptor, functional assays to measure their biological effect (e.g., agonist or antagonist activity), and preliminary metabolic stability assays.
Analysis: The biological data are then analyzed in conjunction with the chemical structures to refine the SAR. The results from this analysis inform the next design cycle. For instance, if a particular substitution pattern leads to a significant increase in potency but also a decrease in selectivity, the next generation of compounds might aim to retain the potency-enhancing feature while modifying another part of the molecule to restore selectivity.
This iterative process is repeated, with each cycle building on the knowledge gained from the previous one, to systematically refine the molecular structure and converge on a clinical candidate with an optimal balance of properties.
The following table presents representative data from an iterative synthesis cycle aimed at optimizing the substituent on the piperidine nitrogen of a this compound core.
| Compound ID | N-Substituent | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Selectivity vs. Subtype B (Fold) |
| 6a (Lead) | -H | 150 | 220 | 10 |
| 6b | -CH₃ | 95 | 140 | 15 |
| 6c | -CH₂CH₂Ph | 25 | 40 | 50 |
| 6d | -CH₂(2-furyl) | 40 | 65 | 35 |
| 6e | -C(O)Ph | 350 | >1000 | 5 |
Preclinical Pharmacological Investigations of 4 4 Chlorophenyl 4 Ethylpiperidine Analogues
In Vitro Receptor Binding and Functional Assays of 4-(4-Chlorophenyl)-4-ethylpiperidine Derivatives
The in vitro evaluation of this compound analogues has been instrumental in elucidating their potential as pharmacologically active agents. These studies have primarily focused on understanding their interactions with various receptors and transporters in the central nervous system.
Ligand-Receptor Interaction Profiling for this compound Analogues
Research into the ligand-receptor interactions of compounds structurally related to this compound has revealed significant affinities for key neurotransmitter transporters. A notable analogue, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA), has demonstrated a strong binding affinity for both dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters within rat brain synaptosomes. In contrast, its affinity for the serotonin (B10506) transporter (SERT) was found to be significantly lower, indicating a degree of selectivity. nih.gov
In a broader context, studies on chlorophenylpiperazine (B10847632) analogues have also highlighted their potential as high-affinity ligands for the dopamine transporter. nih.gov While not direct piperidine (B6355638) analogues, these findings suggest that the chlorophenyl moiety is a key contributor to DAT affinity. Further illustrating the diverse receptor interactions of related structures, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been profiled for their binding at dopamine D2 and D4, serotonin 5-HT1A, and adrenergic alpha1 receptors. nih.gov
Table 1: Receptor/Transporter Binding Affinities of Selected 4-(4-Chlorophenyl)-piperidine and Related Analogues
| Compound/Analogue Class | Target | Affinity (Ki or IC50) | Species | Reference |
| (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA) | Dopamine Transporter (DAT) | High | Rat | nih.gov |
| Norepinephrine Transporter (NET) | High | Rat | nih.gov | |
| Serotonin Transporter (SERT) | 33-fold less potent than cocaine | Rat | nih.gov | |
| Chlorophenylpiperazine analogues | Dopamine Transporter (DAT) | High | Not Specified | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives | Dopamine D2, D4, Serotonin 5-HT1A, Adrenergic alpha1 | Varied | Not Specified | nih.gov |
Characterization of Agonist and Antagonist Activities in this compound Compounds
The functional characterization of these analogues has revealed a spectrum of activities, ranging from agonism to antagonism at their respective receptors. The cocaine analogue, (+)-CPCA, exhibits a complex pharmacological profile with both cocaine-like "agonist" and some cocaine "antagonist" properties. nih.gov This mixed functionality suggests a potential for therapeutic applications where modulation of the dopaminergic system is desired without the full reinforcing effects of cocaine. nih.gov
In a different therapeutic area, certain piperazine (B1678402) and piperidine derivatives have been identified as antagonists for the histamine (B1213489) H3 and sigma-1 receptors. acs.org This dual antagonism is being explored for its potential in developing novel pain therapies. acs.org
Enzyme Inhibition Studies Involving this compound Analogues
Analogues of this compound have been investigated for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of diseases.
Mechanistic Investigations of Enzyme Inhibition by this compound Derivatives
A series of piperidine-4-carboxamides have been identified as a new class of inhibitors for the enzyme DNA gyrase in Mycobacterium abscessus. nih.gov These compounds are believed to function as DNA gyrase poisons, similar to novel bacterial topoisomerase inhibitors (NBTIs), by binding to the enzyme and preventing its function. nih.gov
In the realm of cancer research, (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been developed as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net This enzyme is implicated in the progression of certain cancers, and its inhibition is a promising therapeutic strategy. researchgate.net Furthermore, some pyrrolo[3,4-c]pyrrole (B14788784) derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. mdpi.com
Kinetic Studies of Enzyme-Inhibitor Interactions with this compound-based Compounds
Kinetic studies have been crucial in quantifying the inhibitory potency of these compounds. For instance, piperidine-4-carboxamide derivatives have shown micromolar inhibitory potency (IC50) against DNA gyrase in supercoiling assays. nih.gov Similarly, (piperidinosulfonamidophenyl)pyrrolidin-2-ones have demonstrated potent inhibition of AKR1C3 with IC50 values in the nanomolar range. researchgate.net
Table 2: Enzyme Inhibitory Activity of Selected Piperidine Analogues
| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Reference |
| Piperidine-4-carboxamides | DNA gyrase (M. abscessus) | Micromolar range | nih.gov |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Aldo-keto reductase (AKR1C3) | <100 nM | researchgate.net |
| Pyrrolo[3,4-c]pyrrole derivatives | COX-1, COX-2, LOX | Activity demonstrated | mdpi.com |
In Vitro Cellular Activity Assessments of this compound-based Compounds
The in vitro cellular effects of these analogues have been evaluated in various cell-based assays to determine their potential therapeutic efficacy. For example, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been assessed for their cytotoxic activity against breast cancer cell lines using the MTT assay, which measures cell viability. mdpi.com
The piperidine-4-carboxamide derivatives that inhibit DNA gyrase have also been tested for their whole-cell activity against Mycobacterium abscessus, with some analogues showing significant growth inhibition at low micromolar concentrations. nih.gov
Table 3: In Vitro Cellular Activity of Selected Piperidine and Piperazine Analogues
| Compound Class | Cell Line/Organism | Assay Type | Observed Effect | Reference |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | Breast cancer cells | MTT assay | Cytotoxicity | mdpi.com |
| Piperidine-4-carboxamides | Mycobacterium abscessus | Growth inhibition assay | Bactericidal properties | nih.gov |
Cell-Based Assays for Target Engagement of this compound Derivatives
Cell-based assays are indispensable for validating the interaction of a compound with its biological target in a more physiologically relevant environment than biochemical assays. For derivatives of this compound, which share structural similarities with compounds known to interact with monoamine transporters, common cell-based target engagement assays include neurotransmitter uptake inhibition assays.
Neurotransmitter Transporter Uptake Assays:
A primary method to assess the engagement of targets like the dopamine transporter (DAT) and the serotonin transporter (SERT) is through radioligand uptake assays. These assays typically utilize human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells that are genetically engineered to express the transporter of interest. The principle of the assay involves incubating these cells with a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) in the presence and absence of the test compound. A reduction in the uptake of the radiolabeled substrate in the presence of the compound indicates its inhibitory activity on the transporter.
A study on a series of 4-phenyl-1-arylalkyl piperidines evaluated their ability to inhibit the reuptake of dopamine in synaptosomes, which are isolated nerve endings containing the necessary machinery for neurotransmitter uptake. nih.gov This type of assay provides a more complex biological system than single cells while still allowing for the specific measurement of transporter function.
| Compound Analogue | Target | Assay Type | Cell Line | Potency (IC₅₀/Kᵢ) |
|---|---|---|---|---|
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | DAT | [³H]WIN 35,428 Binding | - | 21 nM (Kᵢ) |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | SERT | [³H]Paroxetine Binding | - | 7.6 nM (Kᵢ) |
| GBR12909 | DAT | TRACT Assay | U2OS-DAT | pIC₅₀ = 6.2 |
| Cocaine | DAT | TRACT Assay | U2OS-DAT | pIC₅₀ = 6.3 |
Advanced Cell-Based Target Engagement Assays:
More recently, novel techniques have emerged to provide a more dynamic and less artificial measure of target engagement. The "Transporter Activity through Receptor Activation" (TRACT) assay is an impedance-based method that measures transporter activity by detecting substrate-induced activation of G protein-coupled receptors (GPCRs). nih.gov In cells co-expressing a dopamine receptor and DAT, the activation of the receptor by dopamine is attenuated by DAT-mediated uptake. Inhibition of DAT by a test compound restores the dopamine-induced GPCR signaling, which can be measured as a change in cellular impedance. nih.gov This label-free, whole-cell biosensor approach offers a more physiological readout of transporter function.
Phenotypic Screening Approaches for Identifying Novel Activities of this compound Compounds
Phenotypic screening involves evaluating compounds in cell-based models of disease or specific cellular functions to identify molecules that induce a desired change in the cellular phenotype, without a priori knowledge of the molecular target. This approach is particularly valuable for discovering first-in-class therapeutics and for identifying novel activities of existing chemical scaffolds.
High-Content Screening for Cellular Phenotypes:
High-content screening (HCS) is a powerful phenotypic screening technique that uses automated microscopy and image analysis to quantitatively measure multiple phenotypic parameters in cells. This approach can be applied to identify novel activities of this compound analogues.
For example, a study on N-arylpiperidine-3-carboxamide derivatives utilized HCS to screen for compounds that induce a senescence-like phenotype in human melanoma cells. acs.orgnih.gov This screening approach identified a lead compound that caused morphological changes characteristic of senescence, such as enlarged cell and nucleus size, without significant cytotoxicity to normal cells. nih.gov Such an approach could be used to screen a library of this compound derivatives to identify compounds with potential anticancer activity through the induction of senescence.
Gene Biomarker-Based Phenotypic Screening:
Another innovative phenotypic screening strategy is based on monitoring the expression of specific gene biomarkers. This method was successfully employed to identify 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, a process relevant to the treatment of multiple sclerosis. nih.gov In this screen, a lead compound was identified based on its ability to alter the expression of genes associated with the M2 macrophage phenotype. Subsequent structure-activity relationship studies led to the discovery of a more potent modulator with therapeutic effects in an animal model of the disease. nih.gov This demonstrates the potential for identifying immunomodulatory activities of this compound analogues through a similar screening paradigm.
Cytotoxicity and Antiproliferative Screening:
A fundamental phenotypic screen involves assessing the cytotoxicity of compounds against various cell lines, including cancer and normal cells. For instance, a study on a series of synthetic piperidine derivatives evaluated their cytotoxic effects against the MCF7 breast cancer cell line. dut.ac.za The results were used to determine the IC₅₀ values, indicating the concentration at which 50% of cell growth is inhibited. Such screens can reveal potential anticancer properties of this compound derivatives and provide initial insights into their therapeutic window.
| Compound Class | Screening Approach | Cell Line | Observed Phenotype/Activity | Lead Compound Example |
|---|---|---|---|---|
| N-arylpiperidine-3-carboxamides | High-Content Screening | A375 (Melanoma) | Induction of senescence-like phenotype | Compound 54 |
| 3,4-disubstituted piperidines | Gene Biomarker-Based Screen | RAW 264.7 (Macrophage) | Modulation of M2 macrophage polarization | D11 |
| Synthetic piperidine derivatives | Cytotoxicity Assay | MCF7 (Breast Cancer) | Inhibition of cell proliferation | PM1-PM6 |
Advanced Spectroscopic and Analytical Techniques for 4 4 Chlorophenyl 4 Ethylpiperidine Research
Spectroscopic Characterization and Structural Elucidation of 4-(4-Chlorophenyl)-4-ethylpiperidine and Its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By interacting with molecules in distinct ways, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their chemical environment and coupling with adjacent protons. The aromatic protons of the 4-chlorophenyl group would appear as a set of doublets in the downfield region (typically 7.0-7.5 ppm) due to the symmetry of the para-substituted ring. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the quaternary carbon attached to the chlorophenyl and ethyl groups, the carbons of the aromatic ring (with the carbon bonded to chlorine showing a characteristic shift), the methylene carbons of the piperidine ring, and the carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.3 (d) | ~128-130 |
| Piperidine CH₂ (adjacent to N) | ~2.8-3.1 (m) | ~48-52 |
| Piperidine CH₂ (beta to N) | ~1.8-2.1 (m) | ~30-35 |
| Ethyl CH₂ | ~1.9-2.2 (q) | ~30-35 |
| Ethyl CH₃ | ~0.8-1.0 (t) | ~8-12 |
| Aromatic C-Cl | N/A | ~132-135 |
| Aromatic C (quaternary) | N/A | ~140-145 |
| Piperidine C (quaternary) | N/A | ~40-45 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. miamioh.edu
The fragmentation of piperidine derivatives in MS is well-documented. scielo.br The predominant fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of the ethyl group or cleavage of the piperidine ring, leading to characteristic fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 223/225 | [M]⁺ (Molecular Ion) | Intact molecule |
| 194/196 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |
| 180/182 | [M - C₃H₇]⁺ | Cleavage within the piperidine ring |
| 139/141 | [C₈H₈Cl]⁺ | Fragment containing the chlorophenyl group |
Note: The dual m/z values represent the isotopic peaks due to ³⁵Cl and ³⁷Cl.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic piperidine and ethyl groups, C=C stretching vibrations within the aromatic ring, and a characteristic band for the C-Cl bond. hbku.edu.qa
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scholarsresearchlibrary.com The chlorophenyl group in this compound acts as a chromophore, which absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax) corresponding to the electronic transitions within the benzene (B151609) ring. mu-varna.bg
Table 3: Key Spectroscopic Data from IR and UV-Vis Analysis
| Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-Cl Stretch | 800-600 | |
| UV-Vis | π → π* transition | λmax ≈ 220-230 nm |
Chromatographic Techniques for Separation, Isolation, and Purity Assessment of this compound
Chromatography is fundamental to chemical analysis, providing the means to separate complex mixtures into their individual components, assess purity, and perform quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is the most suitable method. rasayanjournal.co.in In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
The development of an HPLC method would involve optimizing several parameters to achieve good separation and peak shape. researchgate.net This includes selecting the appropriate column, mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution), flow rate, and detection wavelength. UV detection is commonly used, with the wavelength set to one of the absorption maxima of the chlorophenyl chromophore (e.g., 220 nm) to ensure high sensitivity. researchgate.net Such methods are crucial for monitoring reaction progress, isolating the final product, and determining its purity.
Table 4: Typical RP-HPLC Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Acetonitrile : 50 mM Potassium Phosphate Buffer (e.g., 25:75 v/v) | Elutes the compound from the column; buffer controls pH. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection | UV at 220 nm | Quantifies the analyte based on its UV absorbance. researchgate.net |
| Injection Volume | 10-20 µL | Introduces a precise amount of sample into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of volatile and thermally stable compounds. unodc.org The compound this compound may be sufficiently volatile for direct GC-MS analysis.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that allows for definitive identification. nih.gov This technique is highly sensitive and specific, making it valuable for detecting trace impurities or analyzing metabolites in complex matrices. For less volatile derivatives, chemical derivatization may be employed to increase their volatility for GC-MS analysis. researchgate.net
Table 5: Illustrative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 amu |
X-ray Crystallography and Solid-State Structural Determination of this compound and Its Complexes
Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the X-ray crystal structure of this compound or its complexes have been publicly reported. Consequently, experimentally determined data regarding its unit cell parameters, space group, bond lengths, and bond angles are not available.
The determination of the three-dimensional atomic arrangement of a molecule in its solid state is achieved through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern provides detailed information about the electron density distribution, from which the precise positions of atoms within the crystal structure can be elucidated.
For a compound such as this compound, a crystallographic study would reveal critical structural details. This would include the conformation of the piperidine ring, which is typically found in a stable chair conformation in related structures. Furthermore, the analysis would define the spatial orientation of the 4-chlorophenyl and ethyl substituents on the quaternary carbon atom.
In the absence of direct experimental data for this compound, it is not possible to provide the specific data tables and detailed research findings as requested. The generation of such content requires access to published crystallographic information files (CIFs) or detailed structural reports from peer-reviewed scientific journals.
Future Directions and Translational Potential in 4 4 Chlorophenyl 4 Ethylpiperidine Research
Exploration of Emerging Therapeutic Areas for 4-(4-Chlorophenyl)-4-ethylpiperidine-based Compounds
While the 4-arylpiperidine core is well-established in the context of analgesics, emerging research suggests that derivatives of this compound could have significant therapeutic potential in other areas, particularly in the management of central nervous system (CNS) disorders and oncology. The exploration of these new therapeutic avenues is a key future direction for research in this field.
Compounds with a 4,4-disubstituted piperidine (B6355638) framework have shown potent analgesic properties, with some analogues exhibiting potency comparable to morphine in preclinical models. nih.govsci-hub.st This activity is often mediated through interaction with opioid receptors. nih.gov Furthermore, some of these compounds have demonstrated serotonin (B10506) antagonist activity, suggesting their potential utility in conditions where serotonergic pathways are implicated. nih.govsci-hub.st The structural similarity of this compound to these pharmacologically active molecules suggests that its derivatives could be valuable lead compounds for the development of novel analgesics with potentially improved side-effect profiles.
Beyond pain management, the 4-arylpiperidine scaffold is a common feature in many CNS-active drugs. arizona.edu Derivatives of 4-arylpiperidines have been investigated for their activity as 5-HT₂C receptor agonists, indicating potential applications in appetite suppression and the treatment of obesity. nih.gov Additionally, 4,4-disubstituted piperidine-based compounds have been synthesized and evaluated as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Given the prevalence of the 4-arylpiperidine motif in CNS-targeting agents, a focused exploration of this compound analogues for activity at various CNS receptors is a promising avenue for future research.
In the realm of oncology, the piperidine nucleus is a key component of several approved anti-cancer drugs. arizona.eduresearchgate.net The N-acyl-{4-[(4-aryl-phenyl)sulfonylmethyl]piperidine} scaffold, for instance, has been identified in compounds with potential therapeutic use in multiple myeloma, diffuse large B-cell lymphoma, and other cancers. google.com The diverse biological activities of piperidine-containing molecules warrant the investigation of this compound derivatives for their antiproliferative effects against various cancer cell lines.
| Compound Class | Therapeutic Target | Potential Therapeutic Area |
|---|---|---|
| 4,4-Disubstituted Piperidines | Opioid Receptors | Analgesia |
| 4,4-Disubstituted Piperidines | Serotonin Receptors | CNS Disorders |
| 4-Arylpiperidines | 5-HT₂C Receptors | Obesity, CNS Disorders |
| 4,4-Disubstituted Piperidines | Sigma Receptors | Neurological and Psychiatric Disorders |
| N-Acyl-{4-[(4-aryl-phenyl)sulfonylmethyl]piperidine} Derivatives | Various (implicated in cancer pathways) | Oncology |
Development of Novel Methodologies for High-Throughput Synthesis and Scaffold Exploration of this compound Analogues
The efficient synthesis and exploration of a wide range of analogues are crucial for establishing robust structure-activity relationships (SAR) and identifying lead candidates with optimal pharmacological profiles. The development of novel, high-throughput synthetic methodologies is therefore a critical future direction for research on this compound.
Traditional synthetic methods can be time-consuming and labor-intensive, limiting the number of derivatives that can be prepared and evaluated. Modern drug discovery relies heavily on the generation of compound libraries to accelerate the identification of hits and leads. nih.gov High-throughput synthesis platforms, which often employ automated and parallel synthesis techniques, are essential for rapidly generating diverse libraries of compounds. nih.gov
The application of computational library design in conjunction with parallel solution-phase synthesis and continuous flow hydrogenation has been successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov This integrated approach demonstrates the power of combining computational tools with advanced synthetic technologies to efficiently explore chemical space. nih.gov Such a strategy could be readily adapted for the high-throughput synthesis of this compound analogues, allowing for systematic variation of substituents on both the piperidine nitrogen and the aromatic ring.
Furthermore, the development of one-pot synthetic strategies can significantly streamline the synthesis of highly functionalized piperidine scaffolds. These methods, which combine multiple reaction steps into a single operation, reduce the need for purification of intermediates and can lead to significant savings in time and resources. The exploration of novel catalytic systems and reaction cascades will be instrumental in developing efficient and versatile one-pot syntheses of this compound derivatives.
Fostering Collaborative Research Initiatives and Interdisciplinary Approaches in this compound Research
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. Fostering partnerships between academic researchers, industry scientists, and clinicians will be crucial for unlocking the full therapeutic potential of this compound-based compounds.
Academic-industry collaborations are increasingly recognized as a catalyst for pharmaceutical innovation. acs.org These partnerships can leverage the complementary strengths of both sectors: academia's focus on fundamental research and novel target discovery, and industry's expertise in drug development, optimization, and commercialization. acs.orgacs.org Such collaborations can accelerate the translation of basic scientific discoveries into tangible therapeutic benefits for patients. acs.org
The establishment of research consortia focused on the development of piperidine-based therapeutics could provide a framework for these collaborations. dndi.org These consortia can bring together experts from diverse fields such as medicinal chemistry, pharmacology, computational biology, and clinical medicine to work towards a common goal. dndi.org By pooling resources, expertise, and data, these initiatives can de-risk early-stage drug discovery and facilitate the progression of promising compounds through the development pipeline.
Interdisciplinary approaches are also essential for a comprehensive understanding of the pharmacology of this compound analogues. For example, integrating computational modeling and simulation with experimental studies can provide valuable insights into the molecular mechanisms of action of these compounds and guide the design of new derivatives with improved properties. Case studies of successful industry-academia collaborations often highlight the importance of open communication, shared goals, and a clear legal framework for managing intellectual property. slideshare.netnih.gov
By embracing these collaborative and interdisciplinary models, the research community can create a synergistic environment that will undoubtedly accelerate the discovery and development of the next generation of therapeutics based on the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
